Cyclapolin 9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

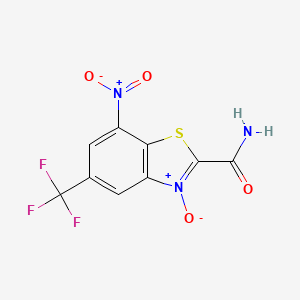

7-nitro-3-oxido-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3N3O4S/c10-9(11,12)3-1-4-6(5(2-3)15(18)19)20-8(7(13)16)14(4)17/h1-2H,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFLXKUKCSDMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclapolin 9: A Technical Guide to its Mechanism of Action in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclapolin 9 is a potent small molecule inhibitor of Polo-like kinase 1 (Plk1), a critical serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Overexpression of Plk1 is a common feature in a wide range of human cancers, including cervical cancer, and is often associated with poor prognosis. This has made Plk1 an attractive target for the development of novel anticancer therapeutics. In the HeLa human cervical adenocarcinoma cell line, a widely used model for cancer research, inhibition of Plk1 by compounds such as this compound has been shown to induce mitotic arrest and subsequent apoptosis, highlighting its potential as a therapeutic agent. This technical guide provides an in-depth overview of the mechanism of action of this compound in HeLa cells, including quantitative data on its effects, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Plk1 Inhibition

This compound exerts its biological effects by targeting the ATP-binding pocket of Plk1, thereby inhibiting its kinase activity. The half-maximal inhibitory concentration (IC50) of this compound for Plk1 has been determined to be 500 nM. By inhibiting Plk1, this compound disrupts the phosphorylation of a multitude of downstream substrates that are essential for the proper execution of mitosis.

Quantitative Effects of Plk1 Inhibition in HeLa Cells

Table 1: Cytotoxicity of the Plk1 Inhibitor BI 2536 in HeLa Cells

| Time Point | IC50 (nmol/l) |

| 24 hours | 30.1 µmol/l (Note: This value seems unusually high and may be a typographical error in the source) |

| 48 hours | 52.9 nmol/l[1] |

| 72 hours | 50.5 nmol/l[1] |

Table 2: Effect of the Plk1 Inhibitor BI 2536 on the Mitotic Population of HeLa Cells (24-hour treatment)

| BI 2536 Concentration (nmol/l) | Percentage of Mitotic Cells |

| 50 | 49%[1] |

| 100 | 68%[1] |

Table 3: Long-Term Fate of HeLa Cells Treated with 100 nM of the Plk1 Inhibitor BI 2536 (72-hour treatment)

| Cell Fate | Percentage of Cells |

| Mitotic Arrest followed by Apoptosis | 43%[2] |

| No Mitotic Entry | 52%[2] |

Table 4: Effect of the Plk1 Inhibitor BI 2536 on the Sub-G1 (Apoptotic) Population of HeLa Cells (24-hour treatment)

| BI 2536 Concentration (nmol/l) | Observation |

| 50 | Strong increase in sub-G1 population[1] |

| 100 | Strong increase in sub-G1 population[1] |

Signaling Pathways

The inhibition of Plk1 by this compound in HeLa cells initiates a cascade of events that ultimately lead to mitotic arrest and apoptosis. The following diagram illustrates the key signaling pathways involved.

Caption: Plk1 Inhibition Pathway in HeLa Cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Plk1 inhibitors like this compound in HeLa cells.

HeLa Cell Culture

-

Cell Line: HeLa (ATCC® CCL-2™).

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Seeding: Plate HeLa cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (or a representative Plk1 inhibitor) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Seeding and Treatment: Plate HeLa cells in 6-well plates and treat with different concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seeding and Treatment: Plate HeLa cells and treat with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blotting

This technique is used to detect the levels of specific proteins involved in the cell cycle and apoptosis.

-

Cell Lysis: After treatment with this compound, wash the HeLa cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Plk1, phospho-Histone H3, Cyclin B1, cleaved PARP, cleaved Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for investigating the mechanism of action of this compound in HeLa cells.

Caption: General Experimental Workflow.

Caption: Logical Flow of this compound's Action.

Conclusion

This compound, as a potent inhibitor of Plk1, demonstrates significant anti-proliferative effects in HeLa cells. Its mechanism of action is centered on the disruption of critical mitotic processes, leading to a robust mitotic arrest, primarily in prometaphase. This prolonged arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death. The quantitative data from related Plk1 inhibitors and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other Plk1 inhibitors in the context of cervical cancer and other malignancies. Further studies are warranted to elucidate the precise dose-response relationships of this compound in HeLa cells and to explore potential synergistic combinations with other anticancer agents.

References

An In-depth Technical Guide to the Discovery and Synthesis of Cyclapolin 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclapolin 9 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1] The overexpression of PLK1 is implicated in a variety of human cancers, making it an attractive target for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery of this compound

This compound was identified through a virtual screening approach, which computationally screened a large library of compounds for their potential to bind to the ATP-binding site of PLK1.[1] This in silico method led to the identification of a benzothiazole N-oxide scaffold as a promising starting point for the development of PLK1 inhibitors. Subsequent synthesis and biological evaluation of a series of analogues culminated in the discovery of this compound as a highly potent and selective inhibitor.

Synthesis of this compound

The synthesis of this compound, chemically known as 2-(4-methoxyphenyl)-7-nitro-1,3-benzothiazol-3-oxide, involves a multi-step process. The core of the molecule is a benzothiazole N-oxide ring system. The general synthesis of such structures often involves the condensation of a substituted 2-aminothiophenol with an appropriate aldehyde, followed by oxidation of the nitrogen atom.[2][3][4]

Proposed Synthetic Protocol

A plausible synthetic route for this compound is outlined below, based on established methods for the synthesis of related benzothiazole derivatives.

Step 1: Synthesis of 2-(4-methoxyphenyl)-7-nitro-1,3-benzothiazole

-

In a round-bottom flask, dissolve 2-amino-6-nitrothiophenol (1 equivalent) in a suitable solvent such as ethanol.

-

Add 4-methoxybenzaldehyde (1.1 equivalents) to the solution.

-

Add a catalytic amount of an acid, such as p-toluenesulfonic acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, 2-(4-methoxyphenyl)-7-nitro-1,3-benzothiazole, may precipitate out of solution and can be collected by filtration. If not, the solvent should be removed under reduced pressure, and the crude product purified by column chromatography on silica gel.

Step 2: N-oxidation to form this compound

-

Dissolve the product from Step 1 in a suitable solvent, such as dichloromethane or chloroform.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents), portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench the excess acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Biological Activity and Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of PLK1 with a reported half-maximal inhibitory concentration (IC50) of 500 nM.[1] It exhibits high selectivity for PLK1, being largely inactive against a panel of other kinases. This selectivity is crucial for minimizing off-target effects and potential toxicity.

PLK1 Signaling Pathway

PLK1 is a master regulator of mitosis, involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[3][5][6] Its activity is tightly regulated throughout the cell cycle. Inhibition of PLK1 by this compound disrupts these processes, leading to mitotic arrest and ultimately cell death in cancer cells.

Caption: PLK1 Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

| Parameter | Value | Reference |

| PLK1 IC50 | 500 nM | [1] |

| Kinase Selectivity | Inactive against a panel of other kinases | [1] |

Further quantitative data on the selectivity of this compound against a broader kinase panel is an area for future investigation.

Experimental Protocols

In Vitro PLK1 Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of compounds like this compound against PLK1.

Caption: Experimental Workflow for an in vitro PLK1 Kinase Assay.

Cell-Based Assay: HeLa Cell Cycle Analysis

This protocol describes a general workflow to assess the effect of this compound on the cell cycle of a cancer cell line, such as HeLa.

-

Cell Culture: Culture HeLa cells in appropriate media and conditions.

-

Synchronization (Optional): To enrich for cells in a specific phase of the cell cycle, synchronization methods such as a double thymidine block (for S-phase arrest) or nocodazole treatment (for mitotic arrest) can be employed.[7]

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Fixation and Staining: Fix the cells in ethanol and stain the DNA with a fluorescent dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) based on their DNA content. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest induced by this compound.

Caption: Workflow for analyzing the effect of this compound on the HeLa cell cycle.

Conclusion and Future Directions

This compound represents a significant discovery in the field of PLK1 inhibitors, demonstrating the power of structure-based drug design. Its high potency and selectivity make it a valuable tool for further research into the roles of PLK1 in both normal and pathological cell division. Future work should focus on obtaining a comprehensive kinase selectivity profile to better understand its off-target effects, as well as on optimizing its pharmacokinetic properties to enhance its potential as a therapeutic agent. Further elucidation of the downstream signaling consequences of PLK1 inhibition by this compound will also provide deeper insights into its mechanism of action and may reveal novel therapeutic strategies for the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Biological Activity of Cyclapolin 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclapolin 9 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, focusing on its mechanism of action, impact on cancer cell proliferation, induction of cell cycle arrest, and initiation of apoptosis. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for easy reference. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of the compound's cellular effects.

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis. Consequently, PLK1 has emerged as a promising target for anticancer drug development. This compound was identified through virtual screening as a potent inhibitor of PLK1. This document details its in vitro biological activities, providing a valuable resource for researchers in oncology and drug discovery.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PLK1. It binds to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of downstream substrates essential for mitotic progression. This inhibition of PLK1's catalytic activity disrupts the normal sequence of mitotic events, leading to cell cycle arrest and ultimately, apoptosis in cancer cells.

Data Presentation: Quantitative Analysis of In Vitro Activity

The in vitro efficacy of this compound has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data regarding its inhibitory and cytotoxic effects.

Table 1: PLK1 Kinase Inhibition

| Compound | Parameter | Value | Reference |

| This compound | IC50 | 500 nM | [1] |

Table 2: Cytotoxicity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| HeLa | Cervical Cancer | 6.6 µM | [2] |

| A549 | Lung Cancer | Not explicitly quantified, but active | [2] |

Note: Further research is required to establish a comprehensive panel of IC50 values across a broader range of cancer cell lines.

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G2/M | Reference |

| Data Not Available | - | - | - |

Table 4: Induction of Apoptosis by this compound

| Cell Line | Assay | Parameter | Result | Reference |

| Data Not Available | - | - | - | - |

Note: Quantitative data on the percentage of apoptotic cells or caspase activation levels following this compound treatment are not currently available in published literature, highlighting a need for further experimental characterization.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in vitro characterization of this compound.

PLK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant PLK1 enzyme

-

This compound (or other test inhibitors)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., casein or a specific peptide substrate for PLK1)

-

ATP

-

ADP-Glo™ Reagent (Promega)

-

Kinase Detection Reagent (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in kinase buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control.

-

Add the PLK1 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with different concentrations of this compound for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualization of Signaling Pathways and Workflows

Signaling Pathway of PLK1 Inhibition by this compound

References

Cyclapolin 9: A Technical Guide to its Role in Mitotic Progression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Cyclapolin 9 in mitotic progression. This compound is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a master regulator of mitosis.[1][2] This document provides a comprehensive overview of its mechanism of action, methodologies for its study, and its impact on cell cycle regulation.

Core Mechanism of Action: Inhibition of PLK1

This compound exerts its biological effects through the potent and selective inhibition of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis.[1][3] With an IC50 of 500 nM, this compound demonstrates high affinity for PLK1 and is reported to be inactive against other kinases.[1][2] As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of downstream substrates essential for mitotic progression.[3]

PLK1 is a critical orchestrator of the M-phase of the cell cycle, with its activity peaking during G2 and M phases. It is instrumental in centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis. By inhibiting PLK1, this compound disrupts these fundamental processes, leading to mitotic arrest and, ultimately, can induce apoptosis in rapidly dividing cells. This makes PLK1 an attractive target for anti-cancer drug development.

Quantitative Data on Mitotic Progression

The inhibition of PLK1 by this compound is expected to cause a significant increase in the percentage of cells arrested in the G2/M phase of the cell cycle. The following table represents the anticipated dose-dependent effect of this compound on the cell cycle distribution of a cancer cell line.

Disclaimer: The following data is representative and intended to illustrate the expected quantitative effects of a potent PLK1 inhibitor like this compound. Specific values may vary depending on the cell line, experimental conditions, and assay used.

| This compound Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Mitotic Index (%) |

| 0 (Vehicle Control) | 55 | 25 | 20 | 5 |

| 100 | 50 | 23 | 27 | 10 |

| 500 (IC50) | 35 | 15 | 50 | 35 |

| 1000 | 20 | 10 | 70 | 60 |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach to studying this compound, the following diagrams are provided.

Caption: PLK1 Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for Analyzing the Effect of this compound on the Cell Cycle.

Detailed Experimental Protocols

The following is a detailed protocol for assessing the effect of this compound on mitotic progression using cell cycle analysis by flow cytometry.

Objective: To determine the dose-dependent effect of this compound on the cell cycle distribution of a selected cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Suggested final concentrations: 0 (vehicle control with DMSO), 100 nM, 500 nM, and 1000 nM.

-

Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the cells for a predetermined time, typically 24 hours.

-

-

Cell Harvesting and Fixation:

-

Aspirate the medium and wash the cells once with PBS.

-

Add Trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use a linear scale for the PI fluorescence channel to accurately resolve the G0/G1 and G2/M peaks.

-

Collect data for at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Data Analysis and Interpretation:

An increase in the percentage of cells in the G2/M phase with increasing concentrations of this compound is indicative of mitotic arrest. The mitotic index can be further confirmed by microscopy-based methods, such as staining for phosphorylated Histone H3 (a marker of mitotic cells). The results will provide a quantitative measure of the potency of this compound in inducing a mitotic block.

References

Initial Studies on Cyclapolin 9 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclapolin 9 has emerged as a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis. The targeted inhibition of PLK1 by molecules such as this compound presents a promising therapeutic strategy for cancer treatment. This technical guide provides an in-depth overview of the initial studies on the cytotoxicity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the serine/threonine kinase PLK1.[1] PLK1 plays a critical role in several stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. By binding to the ATP-binding pocket of PLK1, this compound effectively blocks its kinase activity. This inhibition disrupts the normal progression of the cell cycle, leading to a G2/M phase arrest and the induction of apoptosis in cancer cells.

Data Presentation: Cytotoxicity of this compound

Initial in vitro studies have demonstrated the cytotoxic effects of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined using the MTT assay after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 24.8[1][2] |

| HeLa | Cervical Cancer | 6.6[2] |

| HT-29 | Colorectal Adenocarcinoma | 7.7[2] |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of metabolically active cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This assay is used to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases involved in the execution phase of apoptosis.

Principle: The assay utilizes a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) conjugated to a fluorescent reporter molecule. When the caspase is active, it cleaves the substrate, releasing the fluorophore and generating a fluorescent signal that can be quantified.

Protocol:

-

Cell Lysis: Lyse the treated and control cells to release the cellular contents, including caspases.

-

Substrate Addition: Add the fluorogenic caspase substrate to the cell lysates.

-

Incubation: Incubate the mixture at 37°C to allow for the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Compare the fluorescence signals from the treated samples to the untreated controls to determine the fold-increase in caspase activity.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

Caption: Experimental workflow for cytotoxicity assessment using MTT assay.

References

Cyclapolin 9: A Technical Guide to its Effects on the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclapolin 9 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of cell cycle progression. This technical guide provides an in-depth overview of the effects of this compound on the cell cycle, with a focus on its mechanism of action, quantitative effects on cell cycle distribution, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of multiple stages of mitosis, including the G2/M transition, spindle assembly, and cytokinesis.[1] Dysregulation of PLK1 activity is frequently observed in various human cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a valuable tool for studying the cellular functions of PLK1 and as a potential lead compound for the development of novel anti-cancer agents. This guide will delve into the specifics of its interaction with PLK1 and the subsequent cellular consequences.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of PLK1. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PLK1 kinase domain.[2] This binding prevents the phosphorylation of PLK1 substrates, thereby disrupting the downstream signaling pathways that are essential for mitotic progression.

Signaling Pathway

The inhibition of PLK1 by this compound disrupts a key signaling cascade that governs the entry into and progression through mitosis. A simplified representation of this pathway is illustrated below.

References

Cyclapolin 9: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclapolin 9 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitosis.[1] Its high selectivity for PLK1 over other kinases positions it as a promising therapeutic candidate for various proliferative diseases, including cancer. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, therapeutic potential in oncology and other indications, and relevant experimental protocols to facilitate further research and development.

Introduction to this compound and its Target: PLK1

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of cell division, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis. This makes PLK1 a compelling target for anticancer therapy.

This compound has emerged from research as a potent and selective small molecule inhibitor of PLK1. It functions by competing with ATP for binding to the kinase domain of PLK1, thereby inhibiting its catalytic activity and disrupting the normal progression of mitosis in rapidly dividing cells.

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of PLK1 and cytotoxic effects against various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) |

| PLK1 | Kinase Assay | 500 |

IC50: Half-maximal inhibitory concentration.

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | GI50 (µM) |

| A549 | Lung Carcinoma | MTT Assay | 24.8 |

| HeLa | Cervical Cancer | MTT Assay | 6.6 |

| HT-29 | Colorectal Adenocarcinoma | MTT Assay | 7.7 |

GI50: Concentration causing 50% growth inhibition.

Kinase Selectivity

This compound is reported to be highly selective for PLK1. One study indicated that at a concentration of 100 µM, this compound did not inhibit a panel of at least 37 other kinases. However, a detailed public kinase selectivity profile with specific IC50 values is not currently available. For a comprehensive assessment, a broad kinase panel screening would be necessary.

Table 3: Exemplar Kinase Selectivity Panel (Hypothetical Data for this compound)

| Kinase | IC50 (nM) |

| PLK1 | 500 |

| PLK2 | >100,000 |

| PLK3 | >100,000 |

| Aurora A | >100,000 |

| Aurora B | >100,000 |

| CDK1/CycB | >100,000 |

| ... (and so on for a comprehensive panel) | ... |

This table is for illustrative purposes to show the expected format of a kinase selectivity panel. Specific data for this compound is not publicly available.

Therapeutic Potential Beyond Oncology

Recent preclinical studies have highlighted the potential of this compound in non-cancer indications.

Benign Prostatic Hyperplasia (BPH)

This compound has been shown to reduce noradrenaline-induced contractions of human prostate smooth muscle strips, suggesting a potential therapeutic role in alleviating symptoms of BPH.

Inflammatory Diseases

This compound has been observed to dampen the activation of the NLRP3 inflammasome in bone marrow-derived macrophages. This indicates a potential application in the treatment of NLRP3-mediated inflammatory conditions.

Experimental Protocols

PLK1 Kinase Inhibition Assay

This protocol outlines a common method to determine the in vitro inhibitory activity of a compound against PLK1.

References

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assay Using Cyclapolin 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclapolin 9 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1] With a reported IC50 of 500 nM, this compound serves as a valuable tool for studying the cellular functions of PLK1 and for investigating its potential as a therapeutic target in oncology.[1] These application notes provide a detailed protocol for performing an in vitro kinase assay to characterize the inhibitory activity of this compound against PLK1. The protocol is based on a luminescence-based ADP detection method, which offers high sensitivity and a non-radioactive format.

Principle of the Assay

The in vitro kinase assay quantifies the enzymatic activity of PLK1 by measuring the amount of ADP produced during the phosphorylation of a substrate. The assay described here utilizes the ADP-Glo™ Kinase Assay system. This two-step process first involves the kinase reaction where PLK1 phosphorylates a suitable substrate in the presence of ATP. Subsequently, the remaining ATP is depleted, and the generated ADP is converted into ATP, which is then used in a luciferase-based reaction to produce a luminescent signal directly proportional to the kinase activity. The inhibitory effect of this compound is determined by measuring the reduction in the luminescent signal in the presence of the compound.

Data Presentation

Table 1: Inhibitory Activity of this compound against PLK1

| Compound | Target Kinase | Assay Type | Substrate | ATP Concentration (µM) | IC50 (nM) |

| This compound | PLK1 | ADP-Glo™ | Casein | 50 | 500 |

Note: The IC50 value is a measure of the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity under the specified assay conditions.

Experimental Protocols

Materials and Reagents

-

Recombinant human PLK1 (full-length)

-

This compound

-

PLK1 Substrate (e.g., dephosphorylated casein or a specific peptide substrate like PLKtide)

-

Adenosine 5'-triphosphate (ATP)

-

ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[2]

-

DMSO (for compound dilution)

-

White, opaque 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Experimental Workflow

Caption: Experimental workflow for the in vitro kinase assay.

Detailed Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a serial dilution of this compound in kinase assay buffer to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 nM to 100 µM). Include a DMSO-only control.

-

Dilute the recombinant PLK1 enzyme in kinase assay buffer to the desired working concentration (e.g., 25 ng per reaction).[3]

-

Prepare a substrate/ATP mixture in kinase assay buffer. The final concentration of the substrate (e.g., casein) should be around 0.5 µg per reaction, and the ATP concentration should be close to the Km value for PLK1, if known, or at a standard concentration such as 50 µM.[3]

-

-

Kinase Reaction:

-

Add 1 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.[2]

-

Add 2 µL of the diluted PLK1 enzyme to each well.[2]

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[2]

-

The total reaction volume will be 5 µL.

-

Incubate the plate at room temperature for 60 minutes.[2]

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.[2]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.[2]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme) from all experimental wells.

-

Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a high concentration of a known potent PLK1 inhibitor or no enzyme as 0% activity.

-

Plot the normalized kinase activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

PLK1 Signaling Pathway

Caption: Simplified PLK1 signaling pathway at the G2/M transition.

The Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that plays a central role in regulating multiple stages of mitosis.[4] Its activation at the G2/M transition is a key event for mitotic entry. Aurora A kinase, in complex with its cofactor Bora, phosphorylates and activates PLK1.[5] Activated PLK1 then phosphorylates and activates the phosphatase Cdc25C, while simultaneously inhibiting the kinases Wee1 and Myt1.[5] This dual action leads to the dephosphorylation and activation of the Cyclin B/CDK1 complex (also known as Maturation-promoting factor or MPF), which ultimately drives the cell into mitosis.[5] this compound, as an ATP-competitive inhibitor, directly targets the kinase activity of PLK1, thereby preventing these downstream events and causing a cell cycle arrest.

References

Application Notes and Protocols for Cyclapolin 9 in HT-29 Cancer Cells

For Research Use Only

Introduction

Cyclapolin 9 is a novel synthetic compound belonging to the quinolone carboxamide class of molecules, which has demonstrated potential as an anti-cancer agent. These application notes provide detailed protocols for the use of this compound in the HT-29 human colorectal adenocarcinoma cell line. The included methodologies and data are intended to guide researchers in investigating the anti-proliferative and cell cycle inhibitory effects of this compound. HT-29 cells, which are a well-established model for colorectal cancer research, exhibit a mutant p53 status, making them suitable for studying p53-independent mechanisms of drug action.[1]

Mechanism of Action

This compound and its analogs have been observed to induce cell cycle arrest in HT-29 cells.[1] The primary mechanism appears to be the induction of a G1 phase arrest, which is correlated with a reduction in the expression of Cyclin D1.[1] Cyclin D1 is a key regulatory protein that, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), promotes cell cycle progression from the G1 to the S phase. By downregulating Cyclin D1, this compound effectively halts the cell cycle at the G1 checkpoint, thereby inhibiting cell proliferation. This action appears to be independent of p53, a common tumor suppressor protein.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound Analogs and Comparative Compounds in HT-29 Cells

| Compound | Assay | Concentration/Effect | Cell Line | Duration | Reference |

| Cyclapolin 9b (analog) | Cell Cycle Analysis | G1 phase accumulation | HT-29 | 24 hours | [1] |

| Cyclapolin 9f (analog) | Cell Cycle Analysis | G1 phase accumulation | HT-29 | 24 hours | [1] |

| Cyclapolin 9b (analog) | Western Blot | Reduction in Cyclin D1 expression | HT-29 | Not Specified | [1] |

| Cyclapolin 9f (analog) | Western Blot | Reduction in Cyclin D1 expression | HT-29 | Not Specified | [1] |

| 5-Fluorouracil | IC50 | 25.98 ± 3.11 µM | HT-29 | Not Specified | [2] |

| Cisplatin | IC50 | Varies by duration (e.g., ~20-40 µM) | HT-29 | 24-72 hours | [2] |

| Rapanone | IC50 | 11.67 µg/mL | HT-29 | 48 hours | [3] |

Experimental Protocols

HT-29 Cell Culture and Maintenance

The HT-29 human colon adenocarcinoma cell line is the recommended model for studying the effects of this compound.

Materials:

-

HT-29 cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with high glucose (25 mM)

-

Heat-inactivated Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100 units/mL penicillin, 100 µg/mL streptomycin)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture HT-29 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, wash the cells once with sterile PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 5 minutes at 37°C to detach the cells.

-

Neutralize the trypsin with 5-7 mL of complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at a density of 2.4 x 10^4 cells/cm².[4]

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of this compound on HT-29 cells, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is recommended.

Materials:

-

HT-29 cells

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed HT-29 cells into a 96-well plate at a density of 2.0 x 10^4 cells/mL and incubate for 24 hours.[5]

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO, if used).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effects of this compound on the cell cycle distribution of HT-29 cells.

Materials:

-

HT-29 cells

-

This compound

-

6-well plates

-

Complete culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed HT-29 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.[1][6]

Western Blot Analysis

To analyze the expression of cell cycle-related proteins such as Cyclin D1 and p21.

Materials:

-

HT-29 cells treated with this compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[7]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the protein bands using a chemiluminescence reagent and an imaging system. β-actin is commonly used as a loading control.

Visualizations

Caption: Hypothesized signaling pathway of this compound in HT-29 cells.

Caption: Experimental workflow for evaluating this compound in HT-29 cells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. HT29 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Induction of G1 and G2/M cell cycle arrests by the dietary compound 3,3'-diindolylmethane in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cyclapolin 9 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Cyclapolin 9, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, in cancer cell culture experiments. The following information outlines its mechanism of action, provides recommended dosage ranges, and details experimental procedures for assessing its effects on cell viability, cell cycle, and apoptosis.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Overexpression of PLK1 is a common feature in many human cancers and is often associated with poor prognosis. By inhibiting PLK1, this compound disrupts mitotic progression, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PLK1. The inhibition of PLK1 activity disrupts several key mitotic events, including centrosome maturation, spindle formation, and chromosome segregation. This disruption activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest. This sustained arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases.

Data Presentation: Efficacy of PLK1 Inhibitors

Due to the limited availability of a comprehensive IC50 panel specifically for this compound across a wide range of cancer cell lines, the following table includes data for this compound where available, supplemented with data from other well-characterized PLK1 inhibitors with similar mechanisms of action, BI 2536 and Volasertib. This provides a representative overview of the potency of PLK1 inhibition in various cancer types.

| Cell Line | Cancer Type | Compound | IC50 (inhibition of cell viability) | Treatment Duration |

| A549 | Lung Carcinoma | This compound | 24.8 µM | 72 hours |

| HeLa | Cervical Cancer | BI 2536 | 2-25 nM | 72 hours[1] |

| HCT 116 | Colorectal Carcinoma | BI 2536 | 2-25 nM | 72 hours[1] |

| BxPC-3 | Pancreatic Cancer | BI 2536 | 2-25 nM | 72 hours[1] |

| NCI-H460 | Lung Cancer | Volasertib | 11 nM | 72 hours |

| A549 | Lung Cancer | Volasertib | 50 nM | 24 hours[2] |

| Various | Panel of 32 human cancer cell lines | BI 2536 | 2-25 nM | 72 hours[1] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Based on the manufacturer's instructions, dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Gently vortex or pipette to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot at room temperature.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

This compound stock solution

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours.

-

For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight. Read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring luminescence.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI)/RNase staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the IC50 value and a higher concentration (e.g., 1x and 5x IC50) for 24, 48, or 72 hours. Include a vehicle control.

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in 500 µL of PI/RNase staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 48 or 72 hours).

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Mandatory Visualizations

Caption: PLK1 inhibition by this compound leads to mitotic arrest and apoptosis.

Caption: Experimental workflow for evaluating this compound in cell culture.

References

Cyclapolin 9 solubility and preparation for assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclapolin 9 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2] It exhibits an IC50 value of 500 nM for PLK1 and is noted for its inactivity against other kinases.[1][2] PLK1, a serine/threonine kinase, plays a crucial role in various mitotic processes, including centrosome maturation, bipolar spindle formation, and chromosome segregation.[3][4] Overexpression of PLK1 is common in many human tumors, making it a significant target for anti-cancer drug development. By inhibiting PLK1, this compound can induce mitotic arrest and apoptosis in cancer cells, highlighting its potential in oncological research.[4] These application notes provide detailed information on the solubility of this compound and protocols for its preparation in experimental assays.

Mechanism of Action: PLK1 Signaling Pathway

This compound exerts its inhibitory effect by competing with ATP for the binding site on the PLK1 kinase domain.[5] The activation of PLK1 is a critical step for mitotic entry and is regulated by upstream kinases. Aurora A, in conjunction with its cofactor Bora, phosphorylates PLK1 at Threonine 210, leading to its activation.[3] Once active, PLK1 phosphorylates numerous downstream substrates, including the cell cycle regulator CDC25, which in turn activates cyclin-dependent kinase 2 (CDK2), a key driver of mitotic progression.[4] this compound's inhibition of PLK1 disrupts this cascade, preventing the cell from proceeding through mitosis.

Solubility of this compound

The solubility of this compound is a critical factor for the preparation of stock solutions and its effective use in biological assays. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

| Solvent | Concentration | Comments | Reference |

| DMSO | 5 mg/mL (~16.28 mM) | May require sonication and warming to 60°C to fully dissolve. | [6] |

| DMSO | 10 mM | Commercially available as a pre-made solution. | [1][2] |

Note: Solubility in other common solvents such as ethanol and aqueous buffers has not been widely reported. It is advisable to perform small-scale solubility tests before preparing large quantities.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be stored and diluted for various assays.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Sonicator (optional)

-

Calibrated analytical balance and weighing paper

Procedure:

-

Pre-Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight of this compound is ~307.2 g/mol ), weigh out 3.072 mg.

-

Dissolution: Add the appropriate volume of DMSO to the solid this compound. For the example above, add 1 mL of DMSO.

-

Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath to 60°C and/or sonication can be applied.[6] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.[1]

-

Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]

Preparation of Working Solutions for Cell-Based Assays

This protocol provides a general guideline for diluting the this compound stock solution to the final desired concentration in cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To improve accuracy, perform one or more serial dilutions. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired assay concentration. For example, add 100 µL of a 100 µM intermediate solution to 900 µL of medium for a final concentration of 10 µM.

-

Solvent Control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the cells. A final DMSO concentration of less than 0.5% is generally recommended to minimize cytotoxicity.

-

Immediate Use: Use the freshly prepared working solutions immediately for your assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. arctomsci.com [arctomsci.com]

Application Notes: Cyclapolin 9 in Smooth Muscle Contraction Studies

Introduction

Cyclapolin 9 is a potent, selective, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase crucial for cell cycle regulation.[1][2] While extensively studied in oncology, recent research has unveiled a novel role for PLK1-dependent signaling in the regulation of smooth muscle contraction. Specifically, this compound has emerged as a valuable pharmacological tool to investigate α1-adrenergic signaling pathways in smooth muscle tissues, such as the human prostate.[3][4] Its high selectivity allows researchers to dissect the specific contribution of PLK1 in contraction, distinguishing it from other signaling cascades.[1]

These notes provide detailed applications and protocols for utilizing this compound in smooth muscle contraction research, targeted at researchers, scientists, and professionals in drug development.

Mechanism of Action in Smooth Muscle

Smooth muscle contraction is primarily initiated by an increase in intracellular calcium (Ca²⁺), which binds to calmodulin. The Ca²⁺/calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the regulatory myosin light chain (MLC), enabling cross-bridge cycling and force generation.[5][6][7]

An important parallel pathway that sensitizes the contractile apparatus to Ca²⁺ involves the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[8][9][10] Agonist stimulation can activate the RhoA/ROCK pathway, which inhibits myosin light chain phosphatase (MLCP). This inhibition tips the balance towards MLC phosphorylation, leading to sustained contraction even at low Ca²⁺ levels.[6][9]

Studies have demonstrated that PLK1 is involved in the α1-adrenergic contraction pathway in human prostate smooth muscle.[3][4] this compound, by inhibiting PLK1, specifically attenuates contractions induced by α1-adrenergic agonists like noradrenaline and phenylephrine.[3][4] This suggests that PLK1 acts as a crucial signaling node downstream of α1-adrenoceptor activation, contributing to the contractile response. The precise mechanism by which PLK1 modulates this pathway is an active area of investigation, but it appears to be distinct from pathways activated by other contractile agents like endothelin-1.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Prostate Smooth Muscle Contraction by Inhibitors of Polo-Like Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Prostate Smooth Muscle Contraction by Inhibitors of Polo-Like Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Invited review: regulation of myosin phosphorylation in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility [frontiersin.org]

- 7. EdTech Books [books.byui.edu]

- 8. The Small GTPase RhoA Regulates the Contraction of Smooth Muscle Tissues by Catalyzing the Assembly of Cytoskeletal Signaling Complexes at Membrane Adhesion Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of RhoA and Rho-associated kinase in vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Techniques for Assessing Cyclapolin 9 Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclapolin 9 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle.[1] PLK1 is a key orchestrator of mitosis, with functions in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of PLK1, thereby preventing the phosphorylation of its downstream substrates and inducing mitotic arrest, which can ultimately lead to apoptotic cell death in cancer cells.

These application notes provide a comprehensive overview of the techniques and protocols for assessing the efficacy of this compound, from in vitro cellular assays to in vivo models.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data provides a quantitative measure of the compound's cytotoxic potency.

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | MTT Assay | 72 | 6.6 | [1] |

| HT-29 | Colorectal Cancer | MTT Assay | 72 | 7.7 | [1] |

| A549 | Lung Cancer | MTT Assay | 72 | 24.8 | [1] |

PLK1 Signaling Pathway

The following diagram illustrates the central role of PLK1 in the G2/M transition and mitosis. This compound inhibits PLK1, thereby disrupting these critical cellular processes.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay